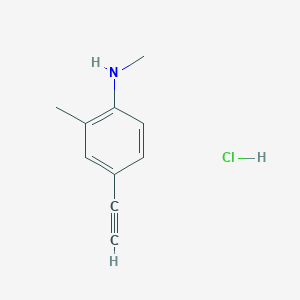
Ondansetron, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ondansetron, (3S)-, is a first-generation serotonin (5-hydroxytryptamine or 5-HT) receptor antagonist that binds to the 5-HT3 receptor. It is a carbazole compound with carbon and nitrogen rings that give it a structural similarity to serotonin, allowing it to bind to the 5-HT3 receptor and exert its clinical effect . Ondansetron is primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron involves multiple steps, including a continuous condensation step and a continuous Mannich reaction . The process also includes an elimination and Michael addition step, which accommodates the physical properties of the reaction mixtures and provides high productivity of the desired product .
Industrial Production Methods
Industrial production of ondansetron often employs continuous flow chemistry to enhance efficiency and robustness. This method allows for continuous work-up and purification processes, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ondansetron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of ondansetron include:
Hydrochloric acid: Used in the formation of the hydrochloride salt of ondansetron.
Dimethylamine: Used in the Mannich reaction step.
Major Products Formed
The major product formed from these reactions is ondansetron hydrochloride, which is the clinically used form of the compound .
Scientific Research Applications
Ondansetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of serotonin receptor antagonists.
Medicine: Widely used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, or surgery.
Industry: Used in the formulation of oral disintegrating tablets and oral thin films for improved patient compliance
Mechanism of Action
Ondansetron acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin from enterochromaffin cells of the small intestine, which initiates a vomiting reflex through stimulation of 5-HT3 receptors located on vagal nerve terminals and centrally in the chemoreceptor trigger zone . By blocking these receptors, ondansetron prevents nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist with similar efficacy but higher potency in some studies.
Tropisetron: Also a 5-HT3 receptor antagonist, used for similar indications.
Dolasetron: Another compound in the same class, used to prevent nausea and vomiting.
Uniqueness
Ondansetron is unique in its widespread use and well-documented safety profile. It has a superior efficacy, safety, and pharmacoeconomic profile compared to other groups of antiemetics, such as antidopaminergics, antihistamines, and anticholinergics .
Properties
CAS No. |
99614-58-1 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1 |
InChI Key |
FELGMEQIXOGIFQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B12067355.png)



![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)
![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)

